molecular formula C10H14NO9P B13404057 4-Hydroxy-1-(5-O-Phosphono-Beta-D-Ribofuranosyl)pyridin-2(1h)-One

4-Hydroxy-1-(5-O-Phosphono-Beta-D-Ribofuranosyl)pyridin-2(1h)-One

Cat. No.: B13404057
M. Wt: 323.19 g/mol
InChI Key: BMAAJONJGSMHCR-PEBGCTIMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-deazauridine 5’-monophosphate typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 with a carbon atom, resulting in the formation of the 3-deaza analog . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 3-deazauridine 5’-monophosphate can be achieved through biocatalytic processes. For instance, recombinant Saccharomyces cerevisiae strains have been used to produce uridine 5’-monophosphate from orotic acid . This method involves the overexpression of genes encoding orotate phosphoribosytransferase and orotidine monophosphate decarboxylase, which are crucial for the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Deazauridine 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by specific oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of 3-deazauridine 5’-monophosphate, while substitution reactions may result in the formation of various substituted analogs .

Properties

Molecular Formula

C10H14NO9P

Molecular Weight

323.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14NO9P/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(20-10)4-19-21(16,17)18/h1-3,6,8-10,12,14-15H,4H2,(H2,16,17,18)/t6-,8-,9-,10-/m1/s1

InChI Key

BMAAJONJGSMHCR-PEBGCTIMSA-N

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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